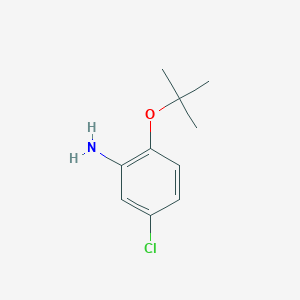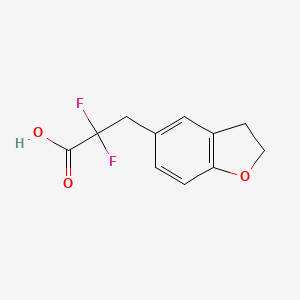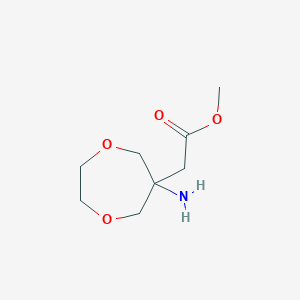
2-(Tert-butoxy)-5-chloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxy)-5-chloroaniline is an organic compound that features a tert-butoxy group and a chlorine atom attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-5-chloroaniline typically involves the reaction of 5-chloro-2-nitroaniline with tert-butyl alcohol in the presence of a strong acid, such as sulfuric acid, to form the tert-butoxy group. The nitro group is then reduced to an amine using a reducing agent like iron powder and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butoxy)-5-chloroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as sodium methoxide can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted anilines
Aplicaciones Científicas De Investigación
2-(Tert-butoxy)-5-chloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(Tert-butoxy)-5-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The chlorine atom can participate in electrophilic aromatic substitution reactions, making the compound useful in various synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Tert-butoxy)-6-chloropyridine
- 2-(Tert-butoxy)pyridine
- tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
2-(Tert-butoxy)-5-chloroaniline is unique due to the presence of both a tert-butoxy group and a chlorine atom on the aniline ring. This combination of functional groups provides distinct reactivity and makes the compound valuable in various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C10H14ClNO |
|---|---|
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
5-chloro-2-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,12H2,1-3H3 |
Clave InChI |
ZYGHQBMMCCGBKR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=C(C=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13303731.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13303733.png)

![7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13303741.png)
![2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide](/img/structure/B13303749.png)


![2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B13303766.png)

